1,2-Dichloro-2-methylpropane

Catalog No.
S8085587
CAS No.
27177-44-2
M.F
C4H8Cl2
M. Wt
127.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloro-2-methylpropane

CAS Number

27177-44-2

Product Name

1,2-Dichloro-2-methylpropane

IUPAC Name

1,2-dichloro-2-methylpropane

Molecular Formula

C4H8Cl2

Molecular Weight

127.01 g/mol

InChI

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3

InChI Key

OQPNDCHKFIHPBY-UHFFFAOYSA-N

SMILES

CC(C)(CCl)Cl

Canonical SMILES

CC(C)(CCl)Cl
  • Organic Chemistry Reference Compound

    Due to its relatively simple structure, 1,2-Dichloro-2-methylpropane can be used as a reference compound in various organic chemistry experiments. Its well-defined boiling point (105 °C) PubChem: makes it useful for calibrating distillation equipment or validating chromatographic techniques.

  • Potential Precursor for Organic Synthesis

    The presence of two chlorine atoms and a branched carbon chain offers possibilities for 1,2-Dichloro-2-methylpropane to participate in organic synthesis reactions. However, specific research on its use in this area is limited.

  • Environmental Fate Studies

    As an organic compound containing chlorine, some scientific studies might explore the environmental persistence and degradation pathways of 1,2-Dichloro-2-methylpropane. However, information on this specific compound is scarce.

1,2-Dichloro-2-methylpropane is an organic compound with the molecular formula C4H8Cl2C_4H_8Cl_2. It is classified as a chlorinated hydrocarbon and features two chlorine atoms attached to the second carbon of a branched propane structure. The compound has a molecular weight of approximately 127.01 g/mol and is known for its unique structural characteristics, which include a tertiary carbon atom that enhances its reactivity compared to other dichloropropanes .

, primarily involving nucleophilic substitution and elimination processes. Key reactions include:

  • Hydrolysis: The compound can be hydrolyzed to produce isobutyraldehyde when treated with water in the presence of an acid catalyst .
  • Dehydrohalogenation: Under certain conditions, it can lose hydrogen chloride to form alkenes, such as isobutylene, with a reaction enthalpy of approximately 72.6 kJ/mol .
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles like hydroxide ions, leading to the formation of alcohols .

Research indicates that 1,2-dichloro-2-methylpropane exhibits moderate toxicity and potential environmental hazards. It has been shown to affect aquatic organisms and may disrupt endocrine functions in some species . The compound's chlorinated nature raises concerns regarding bioaccumulation and persistence in biological systems.

1,2-Dichloro-2-methylpropane can be synthesized through several methods:

  • Chlorination of Isobutane: This method involves the direct chlorination of isobutane using chlorine gas under UV light or heat, resulting in a mixture of chlorinated products from which 1,2-dichloro-2-methylpropane can be isolated.
  • Alkylation Reactions: It can also be synthesized via alkylation reactions involving dichloromethane and isobutylene in the presence of Lewis acids .

1,2-Dichloro-2-methylpropane finds applications in various fields:

  • Solvent Use: It serves as a solvent in organic synthesis and chemical analysis due to its ability to dissolve a wide range of organic compounds.
  • Intermediate in Organic Synthesis: The compound is utilized as an intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Research

Studies on the interactions of 1,2-dichloro-2-methylpropane with other chemicals reveal its potential role in various chemical processes. For instance:

  • Reactivity with Nucleophiles: The compound's chlorine atoms make it susceptible to nucleophilic attack, facilitating studies on reaction kinetics and mechanisms.
  • Environmental Interaction: Research indicates that it can react with oxidizing agents in the environment, leading to degradation products that may have different biological activities .

1,2-Dichloro-2-methylpropane shares similarities with several other chlorinated hydrocarbons. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,1-DichloroethaneC2H4Cl2C_2H_4Cl_2Contains no tertiary carbon; less steric hindrance.
1,3-DichloropropaneC3H6Cl2C_3H_6Cl_2Linear structure; different reactivity profile.
1,2-DichloropropaneC3H6Cl2C_3H_6Cl_2Similar structure but lacks methyl branching; lower stability.
1-Chloro-2-methylpropaneC4H9ClC_4H_9ClContains only one chlorine atom; less reactive.

The unique tertiary carbon structure of 1,2-dichloro-2-methylpropane contributes to its distinct reactivity compared to these similar compounds. Its ability to participate in specific reactions like hydrolysis and nucleophilic substitutions makes it particularly interesting for synthetic applications.

XLogP3

2

Exact Mass

126.0003056 g/mol

Monoisotopic Mass

126.0003056 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-23-2023

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